N-(4-iodophenyl)-4-methylbenzenesulfonamide
Overview
Description
“N-(4-iodophenyl)-4-methylbenzenesulfonamide” is likely a synthetic organic compound. It appears to contain an iodophenyl group, a methylbenzene (or toluene) group, and a sulfonamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of similar compounds often involves various organic chemistry reactions, such as condensation, substitution, or coupling reactions . The exact synthesis process for “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would depend on its specific chemical structure and the reaction conditions . It’s possible that it could undergo reactions typical of sulfonamides, iodophenyl groups, or methylbenzene groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would be determined by its specific chemical structure . These could include properties such as solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Chemical Synthesis and Characterization
"N-(4-iodophenyl)-4-methylbenzenesulfonamide" and its derivatives have been a focus of chemical synthesis and characterization studies. Research has shown various synthetic routes and characterizations of sulfonamide compounds, offering insights into their structural and electronic properties. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide through a two-step process highlights the versatility of sulfonamides in chemical synthesis, characterized by spectroscopic and crystallographic means (Stenfors & Ngassa, 2020). Similarly, the structural and electronic properties of newly synthesized sulfonamide molecules have been explored through computational studies, revealing their potential in various applications (Murthy et al., 2018).
Molecular Interaction and Analysis
Sulfonamide compounds, including derivatives of "N-(4-iodophenyl)-4-methylbenzenesulfonamide," have been analyzed for their intermolecular interactions and potential in forming complex molecular structures. For example, the analysis of molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces of sulfonamide derivatives has provided insights into their reactivity and interaction capabilities with proteins (Murthy et al., 2018). This type of research is critical for understanding the fundamental interactions that govern the behavior of these compounds in various environments.
Potential Pharmaceutical Applications
While explicitly excluding drug use, dosage, and side effects as per the requirements, the research into sulfonamide derivatives hints at their potential utility in the pharmaceutical industry. The synthesis and characterization of these compounds lay the groundwork for their eventual application in drug development, targeting various diseases based on their molecular interactions and stability (Stenfors & Ngassa, 2020); (Murthy et al., 2018).
Advanced Materials and Luminescent Properties
Research into sulfonamide compounds extends into the field of materials science, where their unique properties can be leveraged for the development of new materials. The luminescent properties of zinc and cadmium complexes with sulfonamide derivatives have been explored, demonstrating their potential application in electroluminescent devices (Lifintseva et al., 2018). These findings indicate the broad applicability of sulfonamide derivatives in creating materials with desirable optical properties.
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of reactive epoxides, thereby preventing cellular damage.
Mode of Action
Based on the structural similarity to n-cyclohexyl-n’- (4-iodophenyl)urea, it can be hypothesized that it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of enzymatic activities and related biochemical pathways
Result of Action
Based on the structural similarity to n-cyclohexyl-n’- (4-iodophenyl)urea, it can be hypothesized that it may modulate the activity of its target enzyme, potentially influencing cellular processes
Safety and Hazards
Future Directions
The future research directions for “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in medical or other applications.
properties
IUPAC Name |
N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZIWMPIJOFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303711 | |
Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158268-30-5 | |
Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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